molecular formula C41H67N8O7PSi2 B12394866 RdRP-IN-6

RdRP-IN-6

Cat. No.: B12394866
M. Wt: 871.2 g/mol
InChI Key: POAFNJXTVHOXGZ-OIZPLCDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RdRP-IN-6 is a compound that targets the RNA-dependent RNA polymerase (RdRP) enzyme, which is crucial for the replication of RNA viruses. This enzyme is essential for the synthesis of RNA from an RNA template, a process that is not found in human cells, making RdRP a prime target for antiviral drug development. This compound has shown promise in inhibiting the replication of various RNA viruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), which causes COVID-19 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RdRP-IN-6 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

RdRP-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

    Alkylating Agents: Methyl iodide, ethyl bromide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Scientific Research Applications

RdRP-IN-6 has a wide range of scientific research applications, including:

Mechanism of Action

RdRP-IN-6 exerts its effects by binding to the active site of the RNA-dependent RNA polymerase enzyme, thereby inhibiting its activity. This inhibition prevents the replication of viral RNA, effectively halting the proliferation of the virus. The molecular targets of this compound include key residues in the active site of the enzyme, which are essential for its catalytic function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of RdRP-IN-6

This compound is unique in its high specificity and potency against the RNA-dependent RNA polymerase enzyme. Unlike some other inhibitors, this compound has shown minimal off-target effects and a favorable safety profile in preclinical studies. Its unique chemical structure allows for strong binding affinity to the active site of RdRP, making it a promising candidate for further development as an antiviral drug .

Properties

Molecular Formula

C41H67N8O7PSi2

Molecular Weight

871.2 g/mol

IUPAC Name

2-ethylbutyl (2S)-2-[[[(1R,3S,4S)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,3-bis[[tert-butyl(dimethyl)silyl]oxy]-4-(2H-triazol-4-yl)cyclopentyl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C41H67N8O7PSi2/c1-14-29(15-2)25-52-38(50)28(3)47-57(51,54-31-19-17-16-18-20-31)53-26-30-23-41(33-24-44-48-46-33,34-22-21-32-37(42)43-27-45-49(32)34)36(56-59(12,13)40(7,8)9)35(30)55-58(10,11)39(4,5)6/h16-22,24,27-30,35-36H,14-15,23,25-26H2,1-13H3,(H,47,51)(H2,42,43,45)(H,44,46,48)/t28-,30+,35?,36+,41+,57-/m0/s1

InChI Key

POAFNJXTVHOXGZ-OIZPLCDVSA-N

Isomeric SMILES

CCC(CC)COC(=O)[C@H](C)N[P@](=O)(OC[C@H]1C[C@]([C@@H](C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)(C2=CC=C3N2N=CN=C3N)C4=NNN=C4)OC5=CC=CC=C5

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OCC1CC(C(C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)(C2=CC=C3N2N=CN=C3N)C4=NNN=C4)OC5=CC=CC=C5

Origin of Product

United States

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